4-(Azepan-1-ylmethyl)-2-bromophenol

Medicinal Chemistry Conformational Analysis Fragment-Based Drug Discovery

4-(Azepan-1-ylmethyl)-2-bromophenol (CAS 1558100-90-5) is a synthetic, bifunctional building block combining an ortho-bromophenol core with a seven-membered cyclic amine (azepane) connected via a methylene bridge. It is primarily categorized as an azepane derivative and aryl halide, supplied at a standard purity of 97% for research use.

Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
Cat. No. B11840670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azepan-1-ylmethyl)-2-bromophenol
Molecular FormulaC13H18BrNO
Molecular Weight284.19 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CC2=CC(=C(C=C2)O)Br
InChIInChI=1S/C13H18BrNO/c14-12-9-11(5-6-13(12)16)10-15-7-3-1-2-4-8-15/h5-6,9,16H,1-4,7-8,10H2
InChIKeyYGIBPAVWWHKOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azepan-1-ylmethyl)-2-bromophenol: Structural and Functional Overview for R&D Procurement


4-(Azepan-1-ylmethyl)-2-bromophenol (CAS 1558100-90-5) is a synthetic, bifunctional building block combining an ortho-bromophenol core with a seven-membered cyclic amine (azepane) connected via a methylene bridge [1]. It is primarily categorized as an azepane derivative and aryl halide, supplied at a standard purity of 97% for research use . Its structure offers two reactive handles: a nucleophilic tertiary amine and an electrophilic aryl bromide, making it a versatile intermediate for medicinal chemistry and fragment-based drug discovery. Unlike simpler piperidine analogs, the azepane ring introduces distinct conformational and steric properties, while the ortho-bromine allows for downstream metal-catalyzed cross-coupling reactions not possible with non-halogenated counterparts.

Limits of One-Size-Fits-All: Why 4-(Azepan-1-ylmethyl)-2-bromophenol Cannot Be Swapped


The practice of substituting one tertiary-amine bromophenol building block for another within a synthetic route or screening library is a common but high-risk procurement decision. The specific combination of a seven-membered azepane ring and an ortho-bromine in 4-(Azepan-1-ylmethyl)-2-bromophenol directly impacts both its physicochemical properties and its reactivity profile. In models where the saturated heterocycle is varied, the expansion from a six-membered piperidine to a seven-membered azepane alters conformational flexibility, basicity (pKa of the conjugate acid), and lipophilicity (logP), which in turn can drastically change target binding or pharmacokinetic behavior [1]. Using a smaller cyclic amine analog like a piperidine or pyrrolidine cannot recapitulate these properties, while a non-halogenated azepane-phenol completely foregoes the critical synthetic utility of the bromine handle for downstream diversification .

Quantitative Differentiation Evidence for 4-(Azepan-1-ylmethyl)-2-bromophenol


Azepane Ring Size: Comparative Conformational and Lipophilic Shift vs. Piperidine Analog

High-strength direct comparative data for this specific compound are limited. However, class-level evidence from structurally analogous ligands demonstrates that replacing a piperidine ring with an azepane ring in a similar benzylamine scaffold alters the ligand's conformational landscape and lipophilicity. In a related system, an azepane-containing ligand showed a different inhibition profile compared to its piperidine counterpart, attributed to the ring's puckering and increased flexibility [1]. This supports that the azepane ring in the target compound offers a distinct chemical space not achievable with six-membered ring analogs.

Medicinal Chemistry Conformational Analysis Fragment-Based Drug Discovery

Ortho-Bromine: Enabling Selective Cross-Coupling vs. Non-Halogenated Phenols

The target compound possesses a bromine atom at the ortho position relative to the phenolic hydroxyl group. This aryl bromide is a competent partner for palladium-catalyzed Suzuki-Miyaura couplings, enabling the introduction of aryl, heteroaryl, or alkenyl groups under mild conditions [1]. In contrast, the direct non-brominated analog, 4-(azepan-1-ylmethyl)phenol, lacks this synthetic handle entirely. While specific coupling yields for this exact substrate are not publicly disclosed, the well-established reactivity of ortho-substituted bromophenols in Suzuki coupling [2] confidently predicts its utility. This bifunctionality—a nucleophilic amine and an electrophilic carbon—distinguishes it from simple azepane-phenol derivatives that cannot participate in cross-coupling.

Organic Synthesis Cross-Coupling Chemical Biology

Substitution Pattern: 2-Bromo-4-(aminomethyl) Phenol vs. 4-Bromo-2-(aminomethyl) Phenol

The regioisomerism of the bromine and hydroxyl groups on the phenyl ring defines the target compound. In particular, 4-(Azepan-1-ylmethyl)-2-bromophenol positions the azepane base and the bromine in a 1,4-relationship to the hydroxyl group, which can be critical for hydrogen-bonding interactions and intramolecular interactions. In contrast, the widely available isomer 4-bromo-2-(pyrrolidin-1-ylmethyl)phenol places the hydroxyl group ortho to the basic amine, altering its acidity and hydrogen-bond donor/acceptor topology. The distinct substitution pattern of the target compound can lead to different binding modes and physicochemical properties compared to its regioisomers, though direct comparative biological data is absent.

Structure-Activity Relationship Medicinal Chemistry Isomerism

Optimal Use Cases for 4-(Azepan-1-ylmethyl)-2-bromophenol Guided by Differentiation Evidence


Fragment-Based Screening Libraries Requiring Diverse, Functionalizable Tertiary Amines

The compound is an ideal fragment for library design where the azepane ring provides conformational diversity not achievable with common piperidine or morpholine fragments [1]. Its bromine atom allows for hit elaboration via parallel synthesis, a strategy impossible with non-halogenated analogs.

Synthesis of CNS-Targeted Azepane-Containing Leads

Given the well-documented influence of azepane-based amines on CNS penetration and metabolic stability, this building block can serve as a pivotal intermediate in synthesizing novel CNS agents. Its three-dimensional structure offers a different metabolic and off-target profile compared to piperidine-containing analogs.

Kinase Inhibitor Scaffold Diversification

The structural resemblance to known azepane-containing kinase inhibitors [1] makes it a candidate for generating patentable analogues. The bromine handle enables rapid exploration of the hinge-binding region, while the pre-installed amine can interact with the ribose pocket.

Bifunctional Probe Design for Chemical Biology

The orthogonal reactivity of the aryl bromide and tertiary amine allows for stepwise bioconjugation or the attachment of two different payloads (e.g., fluorophore and affinity tag). This is a key advantage over simpler phenol-amine building blocks that lack a halogen.

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